molecular formula C10H9ClN4 B1464512 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine CAS No. 1251154-89-8

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

Cat. No.: B1464512
CAS No.: 1251154-89-8
M. Wt: 220.66 g/mol
InChI Key: PENBFQJKUJFTGE-UHFFFAOYSA-N
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Description

This compound is likely a heterocyclic aromatic organic compound due to the presence of pyridine and pyrazine rings. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely includes a pyrazine ring fused to a pyridine ring, which are both aromatic and planar.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of aromatic rings, substitutions, or additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their exact structure. Factors like the presence of functional groups, aromatic systems, and heteroatoms can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

The compound 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine, as part of the broader class of nitrogen-containing heterocyclic compounds, plays a pivotal role in various chemical syntheses and applications. These compounds are foundational in the creation of pharmaceuticals, agrochemicals, and polymers, owing to their high biological activity. Particularly, pyridine and pyrazine derivatives are instrumental in producing herbicides, insecticides, vitamins, and pharmaceuticals. Pyrazines, including 2-methylpyrazine, serve as raw materials in manufacturing anti-tuberculosis drugs like pyrazinamide. Furthermore, the polymers derived from pyrrole, such as polypyrrole, have gained attention for their electroconductive properties, signaling the broad utility of these heterocyclic compounds in diverse fields (Higashio & Shoji, 2004) (Higasio & Shoji, 2001).

Structural Characterization and Crystallography

3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine has been subjected to thorough structural characterization and crystallographic analysis. Studies have elucidated the polymorphic forms and crystal structures of derivatives of this compound, revealing intricate intermolecular hydrogen bonding patterns and spatial arrangements. These insights are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Böck et al., 2020).

Insecticidal Applications

Derivatives of 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine have been explored for insecticidal applications. The compound's versatility allows for the development of insecticidal candidates, showcasing its potential in agricultural and environmental sciences (Yang et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For instance, some pyrazine derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their exact structure and properties. Some may be harmful if swallowed, cause eye irritation, or be hazardous to the environment .

Future Directions

The future research directions for similar compounds could involve further exploration of their biological activity, development of more efficient synthesis methods, and investigation of their physical and chemical properties .

Properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBFQJKUJFTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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